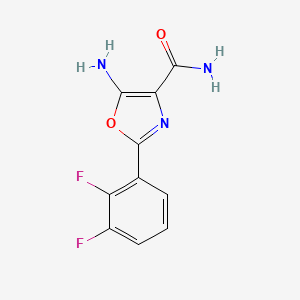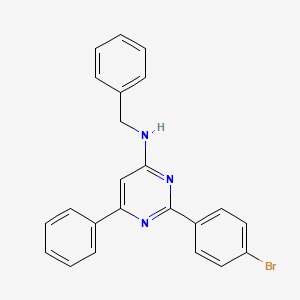![molecular formula C16H16F2N2O3S B4863188 1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4863188.png)
1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea is an organic compound with the molecular formula C₁₆H₁₆F₂N₂O₃S This compound is characterized by the presence of difluoromethoxy and dimethoxyphenyl groups attached to a thiourea backbone
Mechanism of Action
Target of Action
The primary target of N-[4-(difluoromethoxy)phenyl]-N’-(3,5-dimethoxyphenyl)thiourea is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is an attractive target for cancer therapy due to its role in promoting cell proliferation and survival .
Mode of Action
N-[4-(difluoromethoxy)phenyl]-N’-(3,5-dimethoxyphenyl)thiourea interacts with FGFR by achieving irreversible covalent binding with FGFR1 and FGFR4 proteins . This binding inhibits the enzyme activity of FGFR, thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
The compound affects the FGFR-mediated signaling pathway and the mitochondrial apoptotic pathway . By inhibiting FGFR, the compound disrupts the signaling pathways that promote cell proliferation and survival. Additionally, it promotes cancer cell apoptosis, or programmed cell death, through the mitochondrial apoptotic pathway .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the promotion of cancer cell apoptosis . It also inhibits cancer cell invasion and metastasis . In a xenograft tumor mouse model, the compound showed potent anti-tumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with 3,5-dimethoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiourea group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity and promotes plant growth.
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea: Similar structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c1-21-13-7-11(8-14(9-13)22-2)20-16(24)19-10-3-5-12(6-4-10)23-15(17)18/h3-9,15H,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKAOERAICTGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325379 | |
| Record name | 1-[4-(difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454192-00-8 | |
| Record name | 1-[4-(difluoromethoxy)phenyl]-3-(3,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4863113.png)
![3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B4863121.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide](/img/structure/B4863124.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B4863142.png)
![3-(3,4-dichlorobenzyl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4863153.png)
![4-methoxy-2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4863157.png)
![N'-[(3,4-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4863171.png)

![2-{[5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4863195.png)

![4-BENZYL-1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE](/img/structure/B4863213.png)
![(2Z)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamide](/img/structure/B4863216.png)
![N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4863224.png)
